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Compound of Interest

Compound Name: Azido-PEG3-alcohol

Cat. No.: B1666427 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Azido-PEG3-alkohol (N₃-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH) ist ein

heterobifunktioneller Linker, der in der Biokonjugation und Arzneimittelentwicklung weit

verbreitet ist. Seine terminale Azidogruppe ermöglicht die "Click-Chemie", eine hocheffiziente

und spezifische Konjugationsmethode. Die terminale Hydroxylgruppe bietet einen weiteren

Punkt für die Modifikation, was die Synthese komplexer biokonjugierter Moleküle ermöglicht.

Diese Applikationsprotokolle beschreiben detaillierte Methoden zur Derivatisierung dieser

Hydroxylgruppe in verschiedene andere funktionelle Gruppen, um die

Anwendungsmöglichkeiten dieses vielseitigen Linkers zu erweitern.

Überblick über die Derivatisierungsstrategien
Die terminale Hydroxylgruppe von Azido-PEG3-alkohol kann in eine Vielzahl anderer

funktioneller Gruppen umgewandelt werden, um unterschiedliche Konjugationsstrategien zu

ermöglichen. Die Hauptstrategien umfassen:

Aktivierung der Hydroxylgruppe: Umwandlung der Hydroxylgruppe in eine bessere

Abgangsgruppe (z. B. Tosylat oder Mesylat) für die anschließende nukleophile Substitution.

Veresterung: Direkte Reaktion mit Carbonsäuren oder deren aktivierten Derivaten zur

Bildung einer Esterbindung.
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Carbamat-Bildung: Reaktion mit Isocyanaten oder Chloroformiaten zur Bildung einer stabilen

Carbamatbindung.

Oxidation: Umwandlung des primären Alkohols in ein Aldehyd oder eine Carbonsäure.

Diese Derivatisierungen erweitern das Repertoire an Reaktionen, die mit dem PEG-Linker

durchgeführt werden können, und ermöglichen so die Anbindung an eine breitere Palette von

Biomolekülen und Oberflächen.

Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Verfahren für die gängigsten

Derivatisierungen der Hydroxylgruppe von Azido-PEG3-alkohol.

Aktivierung der Hydroxylgruppe und anschließende
Substitution zur Synthese von Azido-PEG3-amin
Diese zweistufige Methode ist eine der zuverlässigsten Methoden zur Einführung einer

primären Amingruppe.

Schritt 1: Synthese von Azido-PEG3-tosylat

Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe in ein Tosylat, eine

ausgezeichnete Abgangsgruppe.

Materialien:

Azido-PEG3-alkohol

Wasserfreies Dichlormethan (DCM)

Triethylamin (TEA)

p-Toluolsulfonylchlorid (TsCl)

Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

Wasserfreies Natriumsulfat (Na₂SO₄)
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Argon- oder Stickstoffgas

Protokoll:

Lösen Sie Azido-PEG3-alkohol (1 Äq.) in wasserfreiem DCM in einem trockenen

Rundkolben unter Inertgasatmosphäre (Argon oder Stickstoff).

Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

Fügen Sie langsam Triethylamin (1,5 Äq.) zu der gerührten Lösung hinzu.

Fügen Sie p-Toluolsulfonylchlorid (1,2 Äq.) portionsweise hinzu und achten Sie darauf,

dass die Temperatur unter 5 °C bleibt.

Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über

Nacht.

Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

Nach Abschluss der Reaktion wird die Reaktionsmischung mit gesättigter NH₄Cl-Lösung

und anschließend mit Wasser gewaschen.

Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und

entfernen Sie das Lösungsmittel im Vakuum.

Das Rohprodukt kann mittels Säulenchromatographie auf Kieselgel gereinigt werden.

Schritt 2: Synthese von Azido-PEG3-amin

Dieses Protokoll beschreibt die Substitution der Tosylatgruppe durch ein Azid, gefolgt von einer

Reduktion zur Amingruppe. Eine alternative, direktere Methode ist die Gabriel-Synthese. Hier

wird die Umsetzung mit Natriumazid und anschließende Reduktion beschrieben.

Materialien:

Azido-PEG3-tosylat

Wasserfreies Dimethylformamid (DMF)
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Natriumazid (NaN₃)

Triphenylphosphin (PPh₃) oder Zinkpulver und Ammoniumchlorid

Tetrahydrofuran (THF)

Wasser

Protokoll (über Azid-Zwischenstufe):

Lösen Sie Azido-PEG3-tosylat (1 Äq.) in wasserfreiem DMF.

Fügen Sie Natriumazid (3 Äq.) hinzu und erhitzen Sie die Mischung unter Rühren auf 60-

80 °C für 12-24 Stunden.

Kühlen Sie die Reaktion ab, filtrieren Sie unlösliche Salze ab und entfernen Sie das DMF

im Vakuum.

Lösen Sie den Rückstand in Wasser und extrahieren Sie das Produkt mit DCM.

Trocknen Sie die vereinigten organischen Phasen über Na₂SO₄, filtrieren Sie und

konzentrieren Sie im Vakuum, um Azido-PEG3-azid zu erhalten.

Zur Reduktion lösen Sie das Azido-PEG3-azid in THF/Wasser.

Fügen Sie Triphenylphosphin (1,5 Äq.) hinzu und rühren Sie bei Raumtemperatur über

Nacht (Staudinger-Reduktion). Alternativ kann eine Reduktion mit Zinkpulver (4 Äq.) und

Ammoniumchlorid (4 Äq.) in THF/Wasser unter Rückfluss für mehrere Stunden

durchgeführt werden.[1]

Nach Abschluss der Reaktion entfernen Sie das THF im Vakuum und extrahieren das

wässrige Gemisch mit DCM.

Reinigen Sie das Produkt mittels Säulenchromatographie, um Azido-PEG3-amin zu

erhalten.[2][3]

Veresterung zur Synthese von Azido-PEG3-estern
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Die Veresterung ist eine direkte Methode zur Konjugation von Carbonsäuren an die

Hydroxylgruppe.

Protokoll 1: Steglich-Veresterung

Diese Methode ist für säureempfindliche Substrate geeignet.

Materialien:

Azido-PEG3-alkohol

Carbonsäure (R-COOH)

N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid

(EDC)

4-(Dimethylamino)pyridin (DMAP)

Wasserfreies DCM

Protokoll:

Lösen Sie Azido-PEG3-alkohol (1 Äq.), die Carbonsäure (1,2 Äq.) und eine katalytische

Menge DMAP (0,1 Äq.) in wasserfreiem DCM unter Inertgasatmosphäre.

Kühlen Sie die Lösung auf 0 °C.

Fügen Sie eine Lösung von DCC (1,2 Äq.) oder EDC (1,2 Äq.) in wasserfreiem DCM

tropfenweise hinzu.

Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-

24 Stunden.

Filtrieren Sie das ausgefallene Dicyclohexylharnstoff (DCU)-Nebenprodukt ab.

Waschen Sie das Filtrat mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung

und Wasser.
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Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das

Lösungsmittel im Vakuum.

Reinigen Sie den resultierenden Ester mittels Säulenchromatographie.

Protokoll 2: Reaktion mit Acylchloriden

Diese Methode ist sehr reaktiv und verläuft in der Regel schnell.

Materialien:

Azido-PEG3-alkohol

Acylchlorid (R-COCl)

Wasserfreies DCM oder THF

Base (z. B. Triethylamin oder Pyridin)

Protokoll:

Lösen Sie Azido-PEG3-alkohol (1 Äq.) und die Base (1,5 Äq.) in wasserfreiem DCM oder

THF in einem Eisbad.

Fügen Sie das Acylchlorid (1,1 Äq.) langsam tropfenweise hinzu.

Rühren Sie die Reaktion für 1-4 Stunden bei 0 °C bis Raumtemperatur.

Nach Abschluss der Reaktion waschen Sie die Mischung mit Wasser, um die Salze zu

entfernen.

Trocknen Sie die organische Phase, filtrieren Sie und konzentrieren Sie sie, um den rohen

Ester zu erhalten, der durch Säulenchromatographie gereinigt werden kann.

Carbamat-Bildung zur Synthese von Azido-PEG3-
carbamaten
Carbamatbindungen sind im Allgemeinen stabiler gegenüber Hydrolyse als Esterbindungen.
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Materialien:

Azido-PEG3-alkohol

Isocyanat (R-NCO)

Wasserfreies aprotisches Lösungsmittel (z. B. THF, DMF)

Katalysator (optional, z. B. Dibutylzinndilaurat, DBTDL)

Protokoll:

Lösen Sie Azido-PEG3-alkohol (1 Äq.) in einem wasserfreien aprotischen Lösungsmittel.

Fügen Sie das Isocyanat (1,1 Äq.) langsam zu der Lösung hinzu. Bei weniger reaktiven

Isocyanaten kann eine katalytische Menge DBTDL zugegeben werden.

Rühren Sie die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50

°C) für 2-24 Stunden.

Überwachen Sie die Reaktion mittels DC oder HPLC.

Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel im Vakuum.

Reinigen Sie das Produkt mittels Säulenchromatographie.

Quantitative Daten
Die Ausbeuten für die Derivatisierung von PEG-Alkoholen können stark variieren, abhängig

von den spezifischen Reaktionsbedingungen, der Reinheit der Ausgangsmaterialien und der

Effizienz der Aufreinigung. Die folgende Tabelle fasst typische Ausbeuten für die beschriebenen

Reaktionen zusammen.
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Derivatisierungsme
thode

Funktionelle
Gruppe

Typische Ausbeute
(%)

Anmerkungen

Aktivierung &

Substitution

Tosylierung/Mesylieru

ng
-OTs / -OMs > 95%

Reaktion verläuft in

der Regel quantitativ.

[4]

Azid-Substitution -N₃ > 90%

Hohe Ausbeuten bei

der Substitution von

Tosylaten/Mesylaten.

[4]

Reduktion zu Amin -NH₂ 82 - 99%

Die Staudinger-

Reaktion oder die

Reduktion mit

Zn/NH₄Cl sind sehr

effizient.[1]

Veresterung

Steglich-Veresterung -O-CO-R 70 - 90%

Gute Ausbeuten, aber

die Entfernung von

DCU kann

problematisch sein.

Acylchlorid-Methode -O-CO-R > 90%

Sehr reaktiv, erfordert

jedoch wasserfreie

Bedingungen.

Carbamat-Bildung

Isocyanat-Methode -O-CO-NH-R > 90%

Hocheffiziente

Reaktion,

insbesondere mit

Katalysator.

Diese Werte sind Schätzungen und sollten für spezifische Substrate und Bedingungen

optimiert werden.
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Charakterisierung der Derivate
Die erfolgreiche Derivatisierung kann durch verschiedene analytische Techniken bestätigt

werden.

Kernspinresonanzspektroskopie (¹H-NMR): Nützlich zur Bestätigung der Einführung neuer

funktioneller Gruppen durch das Auftreten charakteristischer Signale und die Verschiebung

der Signale der Protonen in der Nähe der modifizierten Hydroxylgruppe.[5][6]

Fourier-Transform-Infrarotspektroskopie (FTIR): Kann das Verschwinden der breiten O-H-

Bande des Alkohols und das Auftreten neuer charakteristischer Banden (z. B. C=O-

Streckschwingung für Ester und Carbamate, N₃-Streckschwingung für Azide) nachweisen.[3]

Massenspektrometrie (MS): Techniken wie ESI-MS oder MALDI-TOF können zur

Bestätigung der exakten Masse des derivatisierten Produkts verwendet werden.[5][6]

Visualisierungen
Die folgenden Diagramme illustrieren die Arbeitsabläufe und Reaktionswege für die

Derivatisierung von Azido-PEG3-alkohol.

Aktivierung & Substitution

Veresterung

Carbamat-Bildung

Azido-PEG3-Alkohol

Aktivierung (Tosylierung/
Mesylierung)

Veresterung
(z.B. Steglich, Acylchlorid)

Carbamat-Bildung
(z.B. mit Isocyanat)

Nukleophile Substitution
(z.B. mit NaN3) Reduktion Azido-PEG3-Amin

Azido-PEG3-Ester

Azido-PEG3-Carbamat
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Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von Azido-PEG3-alkohol.

N3-PEG3-OH + TsCl, TEA N3-PEG3-OTs + NaN3 N3-PEG3-N3 Reduktion
(z.B. PPh3) N3-PEG3-NH2

Click to download full resolution via product page

Abbildung 2: Reaktionsschema zur Synthese von Azido-PEG3-amin.

Rohe Reaktionsmischung

Wässrige Aufarbeitung
(Extraktion)

Trocknen der
organischen Phase

Konzentration
im Vakuum

Säulenchromatographie
(Kieselgel)

Charakterisierung
(NMR, MS, FTIR)

Reines derivatisiertes Produkt
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Abbildung 3: Allgemeiner Aufreinigungs- und Charakterisierungsworkflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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